molecular formula C4H2ClF3N2 B15223270 4-Chloro-1-(trifluoromethyl)-1H-pyrazole

4-Chloro-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B15223270
M. Wt: 170.52 g/mol
InChI Key: BTGXFUHXUMNBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(trifluoromethyl)-1H-pyrazole is an organic compound with the molecular formula C4H2ClF3N2 It is a pyrazole derivative, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-chloropyrazole with trifluoromethylating agents. One common method is the reaction of 4-chloropyrazole with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds as follows:

4-Chloropyrazole+CF3IK2CO3, refluxThis compound\text{4-Chloropyrazole} + \text{CF3I} \xrightarrow{\text{K2CO3, reflux}} \text{this compound} 4-Chloropyrazole+CF3IK2CO3, reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides.

    Reduction Reactions: The compound can be reduced to form the corresponding pyrazoline derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium thiolate (NaSR) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 4-substituted pyrazoles.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of pyrazoline derivatives.

Scientific Research Applications

4-Chloro-1-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(Trifluoromethyl)-1H-pyrazole: Lacks the chlorine atom, leading to variations in reactivity and applications.

    4-Bromo-1-(trifluoromethyl)-1H-pyrazole:

Uniqueness

4-Chloro-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties such as increased stability, lipophilicity, and reactivity. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C4H2ClF3N2

Molecular Weight

170.52 g/mol

IUPAC Name

4-chloro-1-(trifluoromethyl)pyrazole

InChI

InChI=1S/C4H2ClF3N2/c5-3-1-9-10(2-3)4(6,7)8/h1-2H

InChI Key

BTGXFUHXUMNBOF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.